molecular formula C20H20N6O2 B13873518 N-methyl-3-[[4-(3-phenoxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide

N-methyl-3-[[4-(3-phenoxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide

Cat. No.: B13873518
M. Wt: 376.4 g/mol
InChI Key: OMQLTZYTCUCZNK-UHFFFAOYSA-N
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Description

N-methyl-3-[[4-(3-phenoxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazine ring, an azetidine moiety, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-[[4-(3-phenoxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions.

    Introduction of the Azetidine Moiety: The azetidine ring can be introduced through nucleophilic substitution reactions involving azetidine derivatives.

    Coupling with Benzamide: The final step involves coupling the triazine-azetidine intermediate with N-methylbenzamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-[[4-(3-phenoxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide) or electrophilic substitution using bromine in chloroform.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-methyl-3-[[4-(3-phenoxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in diseases.

    Biological Research: It is used as a tool compound to study biological pathways and mechanisms.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-3-[[4-(3-phenoxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.

    Dasatinib: Another tyrosine kinase inhibitor with a broader spectrum of activity compared to Imatinib.

    Nilotinib: A selective tyrosine kinase inhibitor with improved efficacy and safety profile.

Uniqueness

N-methyl-3-[[4-(3-phenoxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a triazine ring, azetidine moiety, and benzamide group sets it apart from other similar compounds, providing unique opportunities for scientific exploration and application.

Properties

Molecular Formula

C20H20N6O2

Molecular Weight

376.4 g/mol

IUPAC Name

N-methyl-3-[[4-(3-phenoxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide

InChI

InChI=1S/C20H20N6O2/c1-21-18(27)14-6-5-7-15(10-14)24-19-22-13-23-20(25-19)26-11-17(12-26)28-16-8-3-2-4-9-16/h2-10,13,17H,11-12H2,1H3,(H,21,27)(H,22,23,24,25)

InChI Key

OMQLTZYTCUCZNK-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)NC2=NC(=NC=N2)N3CC(C3)OC4=CC=CC=C4

Origin of Product

United States

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